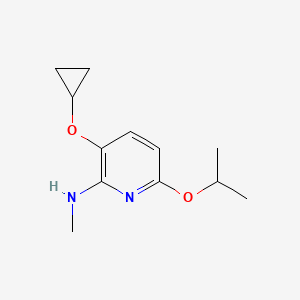
3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a pyridine ring, along with an N-methylamine group. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura cross-coupling reactions. This reaction typically involves the coupling of a brominated pyridine derivative with an organoboron reagent in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the overall yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding pyridine N-oxides, while reduction reactions may produce reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents.
Agrochemicals: It can be used in the synthesis of agrochemicals, including herbicides and insecticides, due to its potential biological activity.
Materials Science: This compound can be used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the cyclopropoxy and isopropoxy groups can influence the compound’s binding affinity and selectivity towards its targets. The N-methylamine group can also play a role in the compound’s overall activity by affecting its electronic properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropoxy-6-methylpyridin-2-amine: This compound is similar in structure but lacks the isopropoxy group.
6-Isopropoxy-3-methylpyridin-2-amine: This compound has an isopropoxy group but lacks the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine is unique due to the presence of both cyclopropoxy and isopropoxy groups on the pyridine ring. This unique combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N-methyl-6-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)15-11-7-6-10(12(13-3)14-11)16-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
MFUWZENLNDGCMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC(=C(C=C1)OC2CC2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















